molecular formula C24H20ClN5O3S B11970452 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11970452
M. Wt: 494.0 g/mol
InChI Key: DCUZDVOIRFAYOO-JVWAILMASA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole ring, a chlorobenzyl group, and a nitrophenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole core The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions Subsequently, the chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its benzimidazole core.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, disrupting their normal function. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. These combined effects contribute to the compound’s biological activity, including its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
  • **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2-nitrophenyl)ethylidene]acetohydrazide

Uniqueness

The unique combination of the benzimidazole ring, chlorobenzyl group, and nitrophenyl group in 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide imparts distinct chemical and biological properties that differentiate it from similar compounds

Properties

Molecular Formula

C24H20ClN5O3S

Molecular Weight

494.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H20ClN5O3S/c1-16(17-8-6-9-19(13-17)30(32)33)27-28-23(31)15-34-24-26-21-11-4-5-12-22(21)29(24)14-18-7-2-3-10-20(18)25/h2-13H,14-15H2,1H3,(H,28,31)/b27-16+

InChI Key

DCUZDVOIRFAYOO-JVWAILMASA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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